Bienvenue dans la boutique en ligne BenchChem!

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Anti-parasitic Naegleria fowleri EC₅₀ comparison

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide (CAS 1020054-76-5), widely catalogued under the synonym BAY 11-7082 (also BAY 11-7821; CAS 19542-67-7 as the acrylonitrile core), is a synthetic small molecule belonging to the α,β‑unsaturated sulfone class. It functions as a selective, irreversible inhibitor of TNF‑α‑induced IκBα phosphorylation (IC₅₀ ≈ 10 μM in cellular assays) and has been used in over 350 publications to implicate the canonical IKK–NF‑κB axis.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 1020054-76-5
Cat. No. B1452057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
CAS1020054-76-5
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C20H25ClN2O2/c1-4-13(3)15-8-6-7-9-19(15)25-18(5-2)20(24)23-14-10-11-16(21)17(22)12-14/h6-13,18H,4-5,22H2,1-3H3,(H,23,24)
InChIKeyDPDZPRYITSPGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide (BAY 11-7082): A Multi-Target NF-κB Pathway Modulator and Ubiquitin System Probe for Preclinical Procurement


N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide (CAS 1020054-76-5), widely catalogued under the synonym BAY 11-7082 (also BAY 11-7821; CAS 19542-67-7 as the acrylonitrile core), is a synthetic small molecule belonging to the α,β‑unsaturated sulfone class. It functions as a selective, irreversible inhibitor of TNF‑α‑induced IκBα phosphorylation (IC₅₀ ≈ 10 μM in cellular assays) and has been used in over 350 publications to implicate the canonical IKK–NF‑κB axis [1]. Beyond its canonical target, BAY 11‑7082 covalently inactivates ubiquitin‑conjugating enzymes Ubc13 and UbcH7, the E3 ligase LUBAC, and the deubiquitinases USP7 (IC₅₀ 0.19 μM) and USP21 (IC₅₀ 0.96 μM), revealing a polypharmacological profile that distinguishes it from single‑node IKK or NF‑κB probes [2].

Why BAY 11‑7082 Cannot Be Replaced by BAY 11‑7085, Parthenolide, or TPCA‑1 in NF‑κB‑Focused Research Programs


Despite nominal overlap in NF‑κB pathway targeting, in‑class compounds exhibit critical mechanistic divergence that precludes interchangeable use. BAY 11‑7085 ((E)‑3‑[(4‑t‑butylphenyl)sulfonyl]‑2‑propenenitrile) shares the α,β‑unsaturated sulfone scaffold but generates a different leaving group (4‑t‑butylbenzene‑sulfinic acid vs. 4‑methylbenzene‑sulfinic acid), leading to differential adduct stability and protein‑depletion kinetics in biological matrices [1]. The sesquiterpene lactone parthenolide inhibits NF‑κB through direct p65 alkylation rather than upstream ubiquitin‑system modulation, resulting in a 3‑fold lower eryptosis potency (IC₅₀ ≈ 30 μM vs. ≈ 10 μM) and an inability to inhibit glutathione reductase [2][3]. TPCA‑1, a highly selective IKK2 inhibitor (IC₅₀ 17.9 nM), spares the alternative NF‑κB pathway and fails to trigger rapid necrosis in multiple myeloma cells, whereas BAY 11‑7082 induces uniform cytotoxicity through IKK‑independent, ubiquitin‑system‑mediated mechanisms [4]. These mechanistic distinctions carry direct procurement consequences for experimental design.

BAY 11‑7082 Comparator Evidence: Head‑to‑Head and Cross‑Study Quantitative Differentiation Data


Anti‑Amoebic Potency Against Naegleria fowleri: BAY 11‑7082 vs. Ebselen and BAY 11‑7085

In a direct in vitro comparison against N. fowleri trophozoites, BAY 11‑7082 exhibited an EC₅₀ of 1.6 μM, demonstrating approximately 3.9‑fold greater potency than the organoselenium comparator ebselen (EC₅₀ 6.2 μM). The closely related structural analog BAY 11‑7085 displayed an EC₅₀ similar to BAY 11‑7082, confirming that anti‑amoebic activity is a scaffold‑dependent but substituent‑tolerant phenotype [1].

Anti-parasitic Naegleria fowleri EC₅₀ comparison CNS-active Primary amebic meningoencephalitis

NF‑κB Pathway‑Dependent Eryptosis Potency: BAY 11‑7082 vs. Parthenolide

In mature human erythrocytes, BAY 11‑7082 triggered phosphatidylserine exposure (annexin V binding) with an IC₅₀ of approximately 10 μM, compared with approximately 30 μM for parthenolide—a 3‑fold difference. Critically, BAY 11‑7082 treatment led to depletion of reduced glutathione (GSH) and increased intracellular Ca²⁺, whereas parthenolide‑mediated eryptosis was fully reversible by the antioxidant N‑acetylcysteine, suggesting distinct proximal mechanisms of cytotoxicity [1].

Eryptosis NF-κB inhibition IC₅₀ comparison Annexin V binding Glutathione depletion

Differential Ubiquitin System Targeting vs. IKK‑Selective Inhibitors: BAY 11‑7082, TPCA‑1, and MLN4924 in Multiple Myeloma

A comparative study in multiple myeloma (MM) cell lines demonstrated that TPCA‑1 (IKK2‑selective inhibitor, IC₅₀ 17.9 nM) and MLN4924 (NAE inhibitor) elicited only mild to moderate cell death after 24 h, whereas BAY 11‑7082 was uniformly highly toxic across all MM cell lines tested, inducing rapid cell swelling and necrosis. The necrosis was partially blocked by necrostatin‑1 and the ROS scavenger BHA but was not rescued by caspase inhibition, and importantly, concomitant knockdown of IKK1 and IKK2 did not recapitulate BAY 11‑7082 toxicity, confirming an IKK‑independent, ubiquitin‑system‑mediated mechanism [1].

Multiple myeloma Ubiquitin system IKK inhibitor Necrosis Cell death mechanism

Deubiquitinase Inhibition Profile: USP7 and USP21 Targeting with Sub‑Micromolar Potency

BAY 11‑7082 inhibits the deubiquitinases USP7 (IC₅₀ = 0.19 μM) and USP21 (IC₅₀ = 0.96 μM), representing approximately 53‑fold and 10‑fold selectivity over its canonical IκBα phosphorylation IC₅₀ of 10 μM, respectively . This sub‑micromolar DUB inhibition profile is absent from IKK‑selective inhibitors such as TPCA‑1 (no reported USP7/USP21 activity) and from the proteasome inhibitor MG132 (which acts through a distinct catalytic mechanism). The covalent adduct formation with Ubc13, structurally confirmed by a 51 Da mass shift in MALDI‑TOF and X‑ray crystallography (PDB: 4ONN), provides additional differentiation from the non‑covalent IKK2 inhibitor SC‑514 (IC₅₀ 3–12 μM) [1][2].

Deubiquitinase USP7 USP21 IC₅₀ Ubiquitin-proteasome system

Inflammasome and Pyroptosis Modulation: NLRP3 Inflammasome and GSDMD Pore Formation Inhibition

BAY 11‑7082 inhibits gasdermin D (GSDMD) pore formation in liposomes and suppresses inflammasome‑mediated pyroptosis and IL‑1β secretion in both human and mouse cells . In an in vivo rat model of diabetic neuropathy, BAY 11‑7082 (designated 'B11') prevented NLRP3 inflammasome activation, reduced oxidative stress, and improved mitochondrial health in high‑glucose‑exposed SHSY5Y neuronal cells, demonstrating neuroprotection that extends beyond NF‑κB transcriptional inhibition [1]. While parthenolide also exhibits inflammasome inhibitory activity through direct caspase‑1 inhibition, BAY 11‑7082 uniquely combines NLRP3 suppression with GSDMD pore blockade, a dual mechanism not shared by canonical IKK inhibitors or the NAE inhibitor MLN4924 [2].

NLRP3 inflammasome GSDMD Pyroptosis IL-1β Diabetic neuropathy

Antibacterial Activity and β‑Lactam Potentiation Against MRSA: A Scaffold‑Specific Phenotype

BAY 11‑7082 exhibits direct antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and synergizes with penicillin G to re‑sensitize MRSA to β‑lactams—a phenotype not shared by parthenolide, TPCA‑1, or ebselen at comparable concentrations [1][2]. Among 27 synthesized structural analogues, 10 PSPC‑series compounds showed increased anti‑staphylococcal activity, but only the BAY 11‑7082 parent scaffold retained the combination of antibacterial activity, β‑lactam potentiation, and NLRP3 inflammasome inhibition, indicating a narrow structure‑activity relationship [1]. Electron microscopy revealed that BAY 11‑7082‑β‑lactam synergy requires wall teichoic acid (WTA) production, yet the compound does not disrupt PBP2 localization or activate cell‑wall damage reporters—a mechanism distinct from known WTA‑targeting adjuvants like tunicamycin [2].

MRSA Antibiotic adjuvant Penicillin G synergy Biofilm β-lactam potentiation

BAY 11‑7082 Optimal Deployment Scenarios: Evidence‑Backed Research and Industrial Applications


Ubiquitin System and NF‑κB Crosstalk Dissection in Hematological Malignancies

BAY 11‑7082 is optimally deployed in multiple myeloma and B‑cell lymphoma models where concomitant inhibition of the ubiquitin‑conjugating enzymes Ubc13/UbcH7, the E3 ligase LUBAC, and the deubiquitinases USP7/USP21 is required. Unlike IKK‑selective inhibitors (TPCA‑1) that spare the alternative NF‑κB pathway, BAY 11‑7082 ablates both classical and alternative signaling while inducing IKK‑independent necrosis [1][2]. Procurement should prioritize BAY 11‑7082 when the experimental question involves distinguishing IKK‑dependent from ubiquitin‑system‑dependent phenotypes in MM or DLBCL cells.

Anti‑Parasitic Drug Discovery: Naegleria fowleri and Apicomplexan Screening Cascades

With an EC₅₀ of 1.6 μM against N. fowleri trophozoites—approximately 4‑fold more potent than ebselen—and demonstrated blood‑brain barrier permeability, BAY 11‑7082 is a front‑line hit compound for primary amebic meningoencephalitis (PAM) drug discovery programs [1]. Its additional activity against Plasmodium falciparum and Toxoplasma gondii differentiated stages (weak bradyzoite differentiation inhibition) supports inclusion in apicomplexan screening cascades where scaffold‑based structure‑activity relationship exploration is planned [2].

Inflammasome and Pyroptosis Mechanistic Studies in Sterile Inflammation Models

BAY 11‑7082 uniquely combines NLRP3 inflammasome inhibition with direct GSDMD pore formation blockade, making it the probe of choice for dissecting the inflammasome assembly‑to‑pyroptosis execution continuum [1][2]. Validated in vivo efficacy in a rat diabetic neuropathy model—with demonstrated reduction of oxidative stress and restoration of mitochondrial health—positions this compound for diabetic complication and neuroinflammation research where NLRP3 and GSDMD are co‑implicated [3].

Antibiotic Adjuvant Development: β‑Lactam Re‑Sensitization of MRSA

BAY 11‑7082 is the only NF‑κB pathway probe with validated anti‑MRSA activity and synergy with penicillin G, mediated through a wall teichoic acid‑dependent mechanism distinct from PBP2‑targeting or WTA‑biosynthesis inhibitors [1][2]. Industrial antibiotic adjuvant programs should acquire BAY 11‑7082 as a tool compound for target identification studies aimed at elucidating the molecular basis of β‑lactam potentiation in Gram‑positive pathogens, and as a reference standard for screening structurally optimized analogues from the 3‑(phenylsulfonyl)‑2‑pyrazinecarbonitrile (PSPC) series.

Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.